

Health and Safety Technical Guide: 1-(3-Bromophenyl)ethanol

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Compound of Interest

Compound Name: 1-(3-Bromophenyl)ethanol

Cat. No.: B1266530

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for **1-(3-Bromophenyl)ethanol** (CAS No: 52780-14-0). It is intended to be a technical resource for professionals in research and development who handle this substance. The information is compiled from Safety Data Sheets (SDS), chemical databases, and regulatory guidelines.

Chemical Identification and Physical Properties

1-(3-Bromophenyl)ethanol is an alcohol derivative of bromobenzene. It is commonly used as a building block in organic synthesis.^{[1][2][3][4]} Below is a summary of its key identifiers and physical properties.

Property	Value	Source(s)
IUPAC Name	1-(3-bromophenyl)ethanol	[5]
Synonyms	3-Bromo- α -methylbenzyl alcohol, m-Bromo- α -methylbenzyl alcohol	[3][5]
CAS Number	52780-14-0	[1][5]
Molecular Formula	C ₈ H ₉ BrO	[1][5]
Molecular Weight	201.06 g/mol	[1][5]
Appearance	Colorless to light yellow clear liquid	TCI
Boiling Point	140 °C at 20 mmHg (264 °C at 760 mmHg)	TCI,[6]
Flash Point	114 °C (237.2 °F)	TCI,[6]
Density	1.46 - 1.47 g/cm ³	TCI,[6]
Storage Temperature	Room Temperature (Recommended <15°C in a cool, dark place)	TCI,[6]

Hazard Identification and GHS Classification

1-(3-Bromophenyl)ethanol is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity upon ingestion, skin and eye irritation, and respiratory irritation. Some suppliers also classify it as a flammable liquid.[7][8]

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	Category 2 / 2A	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	Category 3	H335: May cause respiratory irritation
Flammable Liquids	Category 3	H226: Flammable liquid and vapor*

*Note: Classification as a flammable liquid (H226) is reported in some, but not all, notifications to the ECHA C&L Inventory.[5] Users should always consult the specific SDS provided by their supplier.

Toxicological Information

A thorough review of publicly available literature and safety databases indicates that specific toxicological studies, such as determination of LD50 (median lethal dose), genotoxicity, or carcinogenicity for **1-(3-Bromophenyl)ethanol**, have not been published. The hazard classifications are based on data from structurally related compounds or notifications from manufacturers and importers.

Acute Toxicity

No quantitative data (e.g., LD50 values) for oral, dermal, or inhalation routes are available.[7][8] The substance is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4).[7][8]

Skin and Eye Irritation

The compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A).[7][8]

Respiratory Irritation

It is also classified as potentially causing respiratory irritation (STOT SE, Category 3).[7][8]

Genotoxicity and Carcinogenicity

There is no data available regarding the genotoxic or carcinogenic potential of **1-(3-Bromophenyl)ethanol**.[\[9\]](#)

Experimental Protocols

While specific toxicological data for **1-(3-Bromophenyl)ethanol** is lacking, the following sections describe the standardized methodologies that would be employed to generate such data, based on OECD (Organisation for Economic Co-operation and Development) Test Guidelines.

Protocol for Acute Oral Toxicity Assessment (Based on OECD Guideline 420)

This protocol outlines the Fixed Dose Procedure, which is designed to assess the acute oral toxicity of a substance while minimizing animal use.[\[10\]](#)[\[11\]](#)

- **Principle:** Groups of animals of a single sex (typically female rats) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg.[\[11\]](#) The objective is to identify a dose that produces evident toxicity but not mortality.
- **Animal Selection:** Healthy, young adult rats (8-12 weeks old) are used. Females should be nulliparous and non-pregnant.[\[10\]](#)
- **Housing and Feeding:** Animals are housed in standard conditions (22°C ± 3°C, 30-70% humidity) with a 12-hour light/dark cycle.[\[12\]](#) Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[\[12\]](#)
- **Sighting Study:** An initial sighting study is performed with a single animal per dose step to determine the appropriate starting dose for the main study.
- **Main Study:**
 - The starting dose is administered to a group of five animals.
 - If no mortality occurs, the next higher fixed dose is used on another group of five animals.

- If mortality occurs, the next lower fixed dose is tested.
- Administration: The substance is administered as a single dose by oral gavage. Animals are fasted overnight prior to dosing.[\[11\]](#)
- Observation: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[\[13\]](#)
- Endpoint: The test allows for classification of the substance into one of the GHS categories for acute oral toxicity based on the observed outcomes at the fixed dose levels.

Protocol for In Vitro Skin Irritation Assessment (Based on OECD Guideline 439)

This protocol uses a Reconstructed Human Epidermis (RhE) model to assess skin irritation potential, avoiding the use of live animals.[\[14\]](#)[\[15\]](#)[\[16\]](#)

- Principle: The test chemical is applied topically to a three-dimensional RhE model. Skin irritation potential is determined by the relative mean viability of the tissue following chemical exposure, measured by the MTT assay.[\[17\]](#)
- RhE Model Preparation: Commercially available RhE tissues are equilibrated in a defined culture medium in multi-well plates according to the manufacturer's instructions.
- Test Procedure:
 - Application: A fixed amount of the test substance (e.g., 25 mg for solids or 30 μ L for liquids) is applied uniformly to the surface of triplicate tissue models.[\[17\]](#)
 - Controls: A negative control (e.g., sterile water) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run concurrently.[\[17\]](#)
 - Exposure: Tissues are exposed to the substance for a defined period (e.g., 60 minutes) at 37°C.[\[17\]](#)
 - Post-Exposure: The substance is thoroughly rinsed from the tissue surface. The tissues are then transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).

[17]

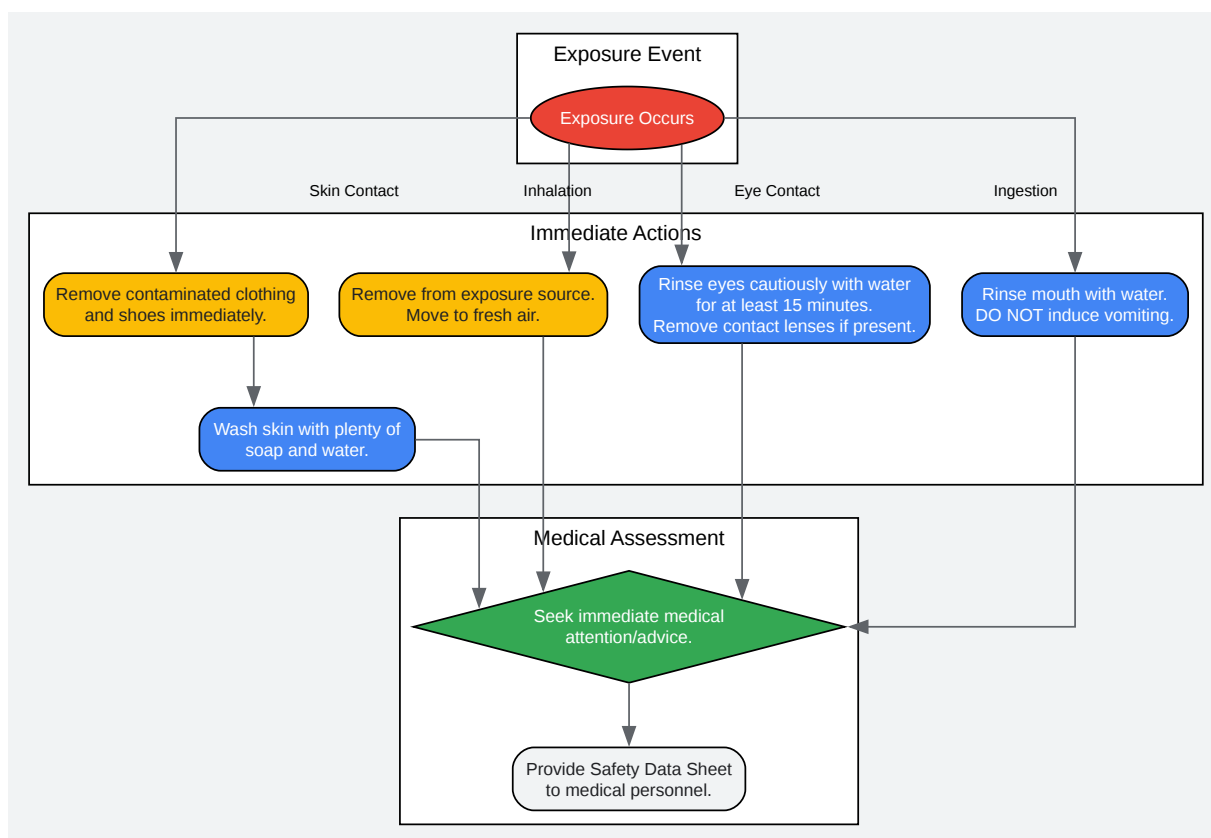
- Viability Assessment (MTT Assay):
 - The tissues are incubated with MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenase reduce the yellow MTT to a blue formazan precipitate.
 - The formazan is extracted from the tissues using a solvent (e.g., isopropanol).
 - The optical density of the extracted formazan is measured spectrophotometrically.
- Classification: The substance is identified as an irritant (GHS Category 2) if the mean tissue viability is reduced to $\leq 50\%$ of the negative control.[17]

Health and Safety Workflows

The following diagrams illustrate standardized workflows for handling exposures, spills, and emergencies involving **1-(3-Bromophenyl)ethanol**.

First Aid Measures Workflow

This workflow outlines the immediate steps to be taken in the event of personnel exposure.

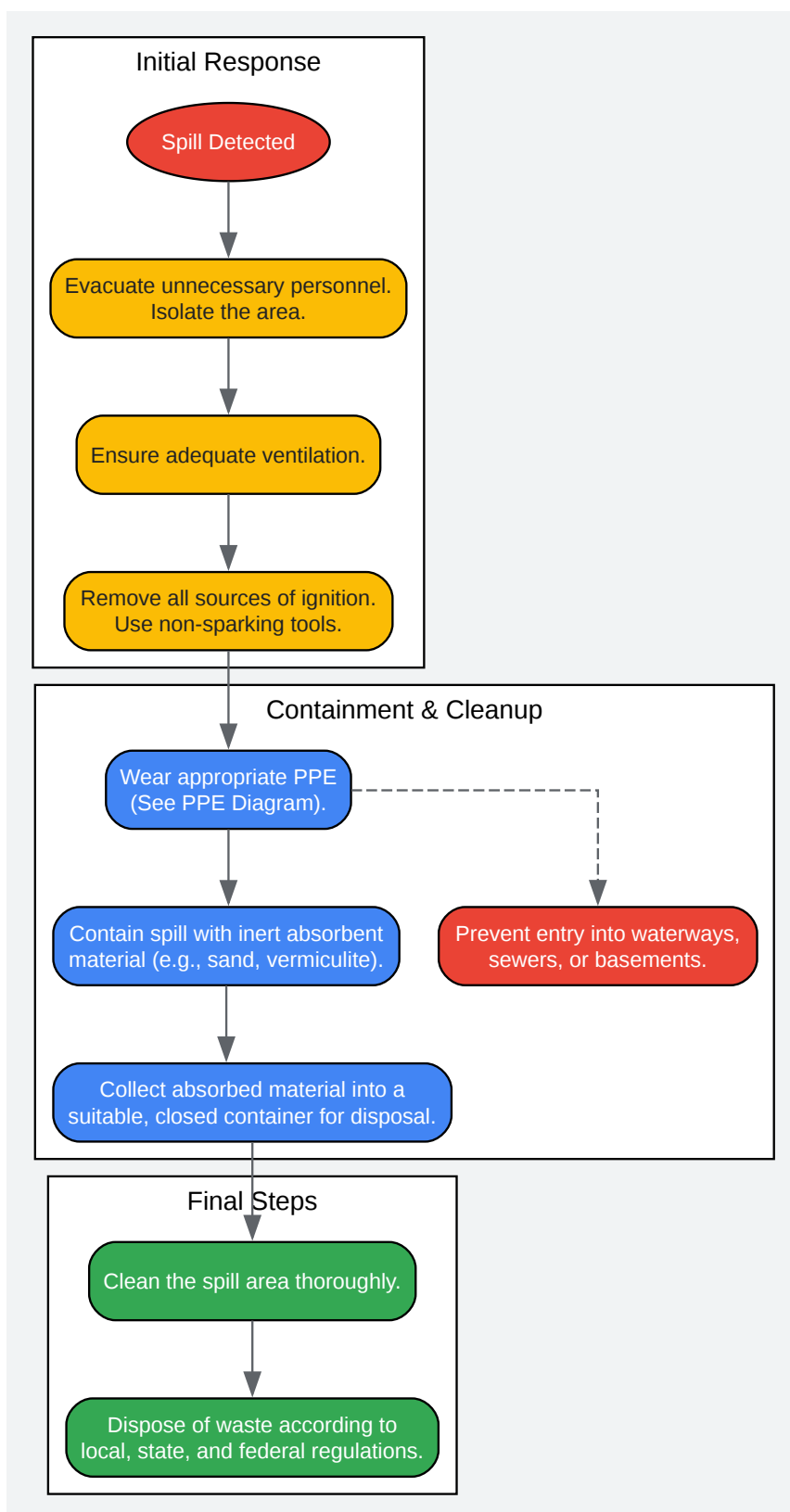


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Caption: General First Aid Workflow for Exposure Incidents.

Accidental Release (Spill) Response Workflow

This diagram details the procedure for safely managing an accidental spill.

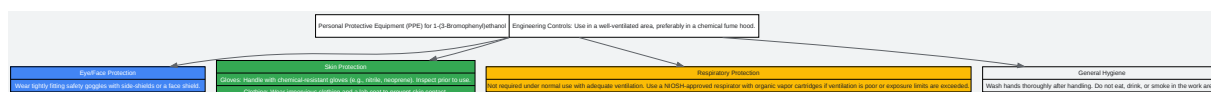


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Caption: Workflow for Accidental Release (Spill) Management.

Recommended Personal Protective Equipment (PPE)

This diagram illustrates the necessary PPE for handling **1-(3-Bromophenyl)ethanol**.



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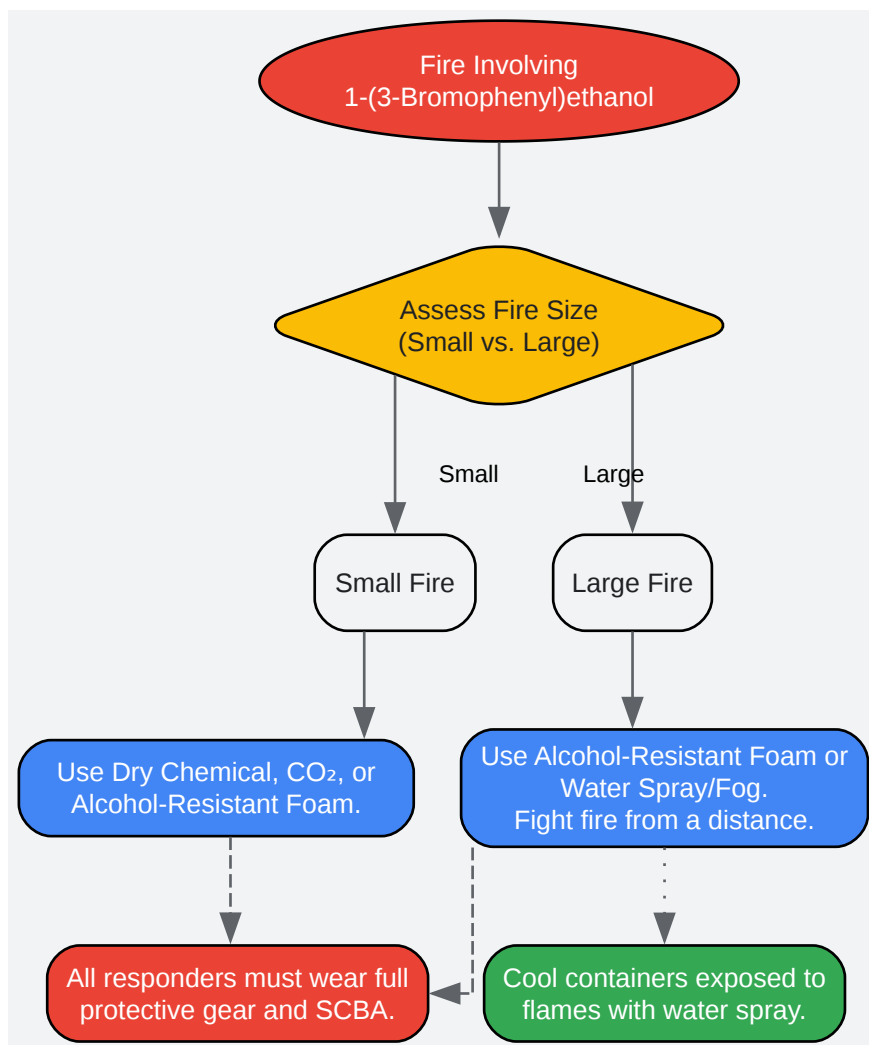
Caption: Recommended Personal Protective Equipment (PPE).

Fire-Fighting and Emergency Procedures

Fire-Fighting Measures

1-(3-Bromophenyl)ethanol has a high flash point but is considered a flammable liquid by some suppliers. Fires should be handled by trained personnel.

- Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Water spray can be used to cool containers.
- Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
- Specific Hazards: Thermal decomposition can produce hazardous gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen bromide.
- Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.



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Caption: Decision Workflow for Fire-Fighting Measures.

Handling, Storage, and Stability

- **Handling:** Handle in a well-ventilated place, preferably within a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid contact with skin and eyes and avoid breathing vapors. Prevent fire caused by electrostatic discharge.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.
- **Stability:** Stable under recommended storage conditions.

- Incompatible Materials: Strong oxidizing agents.
- Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon monoxide, carbon dioxide, and hydrogen bromide.

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